molecular formula C17H11ClN2O3 B2619633 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 477859-46-4

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid

Cat. No. B2619633
CAS RN: 477859-46-4
M. Wt: 326.74
InChI Key: UBODBGNVTZRUBH-UHFFFAOYSA-N
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Description

4-Chlorophenoxyacetic acid is a synthetic pesticide similar to chemicals in a group of plant hormones called auxins . It’s a chlorine derivative of phenoxyacetic acid (PA) and is used as a plant growth regulator . It’s also known by other names such as 2-(4-Chlorophenoxy)acetic acid, 4-CPA, and others .


Molecular Structure Analysis

The molecular formula of 4-Chlorophenoxyacetic acid is C8H7ClO3 . It consists of a chlorophenyl group attached to an acetic acid molecule via an ether linkage .


Physical And Chemical Properties Analysis

4-Chlorophenoxyacetic acid is a colorless crystal with a molecular weight of 186.6g/mol . It is highly soluble in water and quite volatile .

Scientific Research Applications

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid has been used extensively in scientific research, primarily in the fields of biochemistry, pharmacology, and toxicology. It has been used as a tool to study the mechanism of action of various drugs and their effects on the body. It has also been used to study the biochemical and physiological effects of various compounds, as well as to investigate the effects of environmental toxins on the body.

Advantages and Limitations for Lab Experiments

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively easy to synthesize and purify. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in solution and can degrade over time. In addition, its effects on biochemical and physiological processes are not yet fully understood, so it is important to use caution when using it for research purposes.

Future Directions

There are several potential future directions for 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid. One is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Another is to explore its potential applications in drug development and toxicology. Finally, further research could be conducted to optimize its synthesis and purification methods in order to improve its stability and usability.

Synthesis Methods

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid can be synthesized from the reaction of 4-chlorophenol with pyrimidine-2-carboxylic acid in the presence of anhydrous sodium carbonate. The reaction is carried out at a temperature of 80–90°C for 2–3 hours and yields this compound as a white solid. The product can be purified by recrystallization from ethanol.

Safety and Hazards

4-Chlorophenoxyacetic acid is considered hazardous. It’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s moderately toxic to mammals and has a high potential for bioaccumulation .

properties

IUPAC Name

4-(4-chlorophenoxy)-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-12-6-8-13(9-7-12)23-16-14(17(21)22)10-19-15(20-16)11-4-2-1-3-5-11/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBODBGNVTZRUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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